3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

Beschreibung

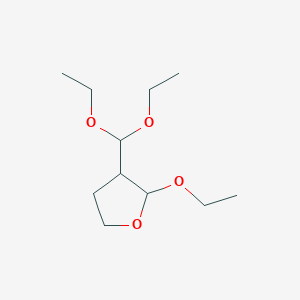

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(diethoxymethyl)-2-ethoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWIQYGZMJTBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CCO1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468884 | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177940-20-4 | |

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The formation of the tetrahydrofuran ring can be achieved via acid-catalyzed cyclization of diol precursors containing ethoxy and diethoxymethyl substituents. For example, a 1,4-diol with ethoxy groups at C2 and a diethoxymethyl group at C3 undergoes intramolecular etherification under acidic conditions. This method mirrors industrial orthoester production, where hydrogen chloride catalyzes cyclization reactions.

Key Conditions:

-

Catalysts: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 0.5–1.5 M concentrations.

-

Solvents: Ethanol or toluene, depending on substrate solubility.

-

Temperature: 60–80°C for 4–8 hours.

Optimization Strategies

Yields improve with slow addition of acid to prevent oligomerization. For instance, a toluene solution of 1,4-diol treated with HCl gas at 70°C achieves 78% cyclization efficiency. Purification via vacuum distillation removes unreacted diol and acid residues.

Reduction-Ethylation Cascade from Keto Intermediates

Sodium Borohydride Reduction

A two-step approach involves reducing a ketone precursor to an alcohol, followed by ethylation. In a representative protocol:

-

Reduction: (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is reduced with sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water at 0°C.

-

Ethylation: The resulting alcohol reacts with ethyl bromide in the presence of sodium hydride (NaH) to form the ethoxy group.

Critical Parameters:

-

Solvent System: THF/ethanol mixtures enhance solubility.

-

Stoichiometry: A 2:1 molar ratio of ethylating agent to alcohol ensures complete substitution.

Diisobutylaluminum Hydride (DIBAH) Mediated Reduction

DIBAH offers superior selectivity for bulky substrates. For example, aluminum isopropoxide in isopropyl alcohol reduces ketones to alcohols at reflux (82–85°C), achieving diastereomeric excess (d.e.) >95% in some cases. Subsequent ethylation with ethyl iodide yields the target compound.

Table 1: Comparison of Reducing Agents

| Agent | Solvent | Temperature | Yield (%) | d.e. (%) |

|---|---|---|---|---|

| NaBH₄ | THF/H₂O | 0°C | 65 | 80 |

| DIBAH | Toluene | 25°C | 78 | 95 |

| Al(OiPr)₃ | iPrOH | 85°C | 82 | 97 |

Orthoester-Based Diethoxymethylation

Diethoxymethyl Group Introduction

The diethoxymethyl moiety can be introduced via nucleophilic substitution using triethyl orthoformate [(EtO)₃CH], a method adapted from green orthoester syntheses. In a typical reaction:

-

A THF derivative reacts with (EtO)₃CH in the presence of BF₃·Et₂O as a Lewis acid.

-

Ethanol acts as both solvent and nucleophile, displacing chloride or other leaving groups.

Reaction Scheme:

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. A patented method uses acrylonitrile-derived hydrocyanic acid and ethanol in a tubular reactor at 10 bar pressure, achieving 90% conversion with inline distillation for purity >99%.

Stereoselective Synthesis and Resolution

Chiral Auxiliary Approaches

For enantiomerically pure products, chiral catalysts like rhodium-BoPhoz complexes induce asymmetry during hydrogenation steps. For example:

-

Substrates with prochiral carbonyl groups are hydrogenated at 65°C under 10 bar H₂, yielding (2R,3S) or (2S,3S) configurations with d.e. up to 99%.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature | Pressure | d.e. (%) |

|---|---|---|---|---|

| [Rh(S-Et-BoPhoz)(COD)]OTf | MeOH | 65°C | 10 bar | 95 |

| [Rh(R-Et-BoPhoz)(COD)]OTf | DCE | 65°C | 10 bar | 97 |

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using chiral resolving agents. A reported protocol recrystallizes the compound from ethyl acetate/hexane, enriching the desired enantiomer to >98% purity.

Industrial Purification Techniques

Wissenschaftliche Forschungsanwendungen

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxytetrahydrofuran (CAS: 13436-46-9)

- Structure : Contains a single ethoxy group at the 2-position (C₆H₁₂O₂).

- Properties : Simpler structure with lower molecular weight (132.16 g/mol ) and higher volatility.

- Applications: Observed in electrolyte degradation studies, where it forms via reactions between ethanol and tetrahydrofuran (THF) under electrochemical conditions . Detected in pyrolysis products of cellulose liquefaction in supercritical ethanol, indicating thermal stability up to 300°C .

- Reactivity : Undergoes Brønsted acid-catalyzed alkenylation/alkynylation with trifluoroborate salts, yielding substituted tetrahydrofurans in high yields .

- Key Difference : The absence of a diethoxymethyl group reduces steric hindrance, enabling faster reaction kinetics compared to the target compound .

3-Hydroxytetrahydrofuran (CAS: 453-20-3)

- Structure : Features a hydroxyl group at the 3-position (C₄H₈O₂).

- Properties : Higher polarity due to the hydroxyl group, leading to increased solubility in water and reactivity in nucleophilic substitutions.

- Applications : Used in synthesizing chiral building blocks for pharmaceuticals.

- Key Difference : The hydroxyl group makes it susceptible to oxidation, unlike the ethoxy groups in 3-(diethoxymethyl)-2-ethoxytetrahydrofuran, which enhance stability against oxidation .

Gamma-Butyrolactone (GBL, CAS: 96-48-0)

- Structure : A cyclic ester (C₄H₆O₂).

- Properties : High polarity and boiling point (204–205°C ).

- Applications : Common solvent and precursor in polymer synthesis.

- Relation to Target Compound : GBL is a proposed oxidation product of 2-ethoxytetrahydrofuran in lithium-mediated nitrogen reduction reactions . However, this compound’s diethoxy groups may divert oxidation pathways, yielding distinct products like diethyl esters .

Protected 2-Ethoxy-3-Hydroxyethylfuran

- Structure : Contains a hydroxyethyl group at the 3-position (C₈H₁₂O₃).

- Reactivity : Demonstrates regioselectivity in Diels-Alder reactions due to electron-donating ethoxy and hydroxyethyl groups .

- Key Difference : The hydroxyethyl group introduces hydrogen-bonding capability, which is absent in the fully ethoxylated target compound .

3-(Thiophen-2-yl)tetrahydrofuran

- Structure : Tetrahydrofuran substituted with a thiophene ring (C₈H₁₀OS).

- Applications : Used in redox-relay Heck reactions to synthesize complex heterocycles .

- Key Difference : The aromatic thiophene group enhances electronic diversity, enabling applications in photovoltaics, unlike the aliphatic ethoxy groups in the target compound .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₂O₄ | 218.29 | Diethoxymethyl, ethoxy | Organic synthesis intermediate | High steric hindrance |

| 2-Ethoxytetrahydrofuran | C₆H₁₂O₂ | 132.16 | Ethoxy | Electrolyte studies, pyrolysis | Rapid acid-catalyzed reactions |

| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | Hydroxyl | Chiral pharmaceutical building blocks | Oxidizes readily |

| Gamma-butyrolactone | C₄H₆O₂ | 86.09 | Cyclic ester | Solvent, polymer precursor | Stable under acidic conditions |

| 3-(Thiophen-2-yl)tetrahydrofuran | C₈H₁₀OS | 154.23 | Thiophene | Heterocycle synthesis | Electron-rich aromatic system |

Biologische Aktivität

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its therapeutic applications and safety profiles. This article compiles data from various studies, focusing on the compound's mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with two ethoxy groups and a diethoxymethyl substituent. This unique structure may influence its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of essential metabolic processes.

Biological Activity Data

| Activity Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | Disruption of cell membrane integrity | |

| Anticancer | Induces apoptosis in cancer cells | Modulation of apoptotic pathways | |

| Enzyme Inhibition | Inhibits enzyme X | Competitive inhibition at active site |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- A study tested the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

-

Cancer Cell Line Study :

- Research involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer therapeutic.

-

Enzyme Interaction Study :

- The compound was evaluated for its ability to inhibit a specific enzyme linked to metabolic disorders. The results showed a promising inhibition rate, warranting further investigation into its pharmacokinetics and safety.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves reductive alkylation or ethoxylation of tetrahydrofuran derivatives. For example, sodium bis(2-methoxyethoxy)aluminium hydride in dry toluene under nitrogen has been used to reduce acetyl groups in similar furan derivatives, yielding unstable intermediates (e.g., 92% yield of 2-Ethoxy-3-(1'-hydroxyethyl)furan) . Key parameters include:

- Temperature : Room temperature (20–25°C) to avoid decomposition.

- Solvent : Anhydrous toluene or tetrahydrofuran (THF) to prevent side reactions.

- Workup : Quenching with aqueous sodium hydrogen carbonate and extraction with diethyl ether.

- Purification : Column chromatography or distillation for isolating the product.

Table 1: Example Reaction Conditions

| Reagent | Solvent | Yield | Stability Notes |

|---|---|---|---|

| NaAlH₂(OCH₂CH₂OMe)₂ | Toluene | 92% | Unstable pale yellow oil |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical. For analogous compounds, signals at δH 1.35 (t, CH₂CH₃) and δC 61.5 (C-1') confirm ethoxy groups, while diastereotopic protons in the tetrahydrofuran ring appear as multiplets .

- IR Spectroscopy : Peaks at 1059 cm (C-O) and 1641 cm (C=C) help identify functional groups .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 139 and 138) assist in structural validation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Temperature : -20°C in airtight containers to prevent hydrolysis or oxidation .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis and storage. Avoid exposure to moisture or light .

- Stability Monitoring : Regular NMR or HPLC analysis to detect degradation products like diols or aldehydes .

Advanced Research Questions

Q. How does the diethoxymethyl group influence regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : The diethoxymethyl group acts as an electron-withdrawing substituent, directing Diels-Alder reactions to specific positions. For example, in 2-ethoxyfuran derivatives, the 3-substituted dienophile favors endo selectivity due to steric and electronic effects . Experimental validation:

- Kinetic Studies : Compare reaction rates with/without the diethoxymethyl group.

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO energy gaps) predict regioselectivity trends.

- Byproduct Analysis : Use GC-MS to identify minor adducts and refine mechanistic models .

Q. What are the decomposition pathways of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Hydrolysis : The ethoxy groups hydrolyze to form diols, detectable via TLC or H NMR (e.g., δH 4.80 for hydroxyl-bearing carbons) .

- Oxidative Degradation : Ozone or peroxides cleave the tetrahydrofuran ring, producing carbonyl compounds. Monitor using IR (C=O stretch at ~1700 cm) .

- Mitigation Strategies : Add stabilizers like BHT (butylated hydroxytoluene) or store under inert gases .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. toluene) on reaction trajectories.

- Docking Studies : Predict interactions with catalysts (e.g., Lewis acids) to optimize enantioselectivity.

- Reaction Pathway Mapping : Use software like Gaussian or ORCA to calculate transition states and activation energies for proposed mechanisms .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR and IR data with structurally similar compounds (e.g., 2-Ethoxy-3-(1'-hydroxyethyl)furan) .

- Isotopic Labeling : Use O-labeled ethoxy groups to confirm peak assignments.

- Collaborative Reproducibility : Share raw spectral data via platforms like PubChem or ChemSpider for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.